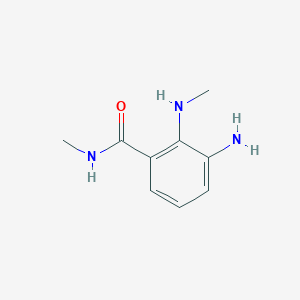
3-amino-N-methyl-2-(methylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-methyl-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry and other fields. This compound is characterized by the presence of an amino group, a methyl group, and a benzamide structure, making it a versatile intermediate in various chemical reactions and syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-2-(methylamino)benzamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microflow system to optimize reaction conditions and achieve high yields . Another method involves the reduction of 4-methyl-3-nitroaniline followed by selective acylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to efficient and scalable production . The use of microreactors also minimizes the formation of by-products and enhances the overall yield of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-methyl-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
3-amino-N-methyl-2-(methylamino)benzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-amino-N-methyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key signaling proteins and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N,3-dimethylbenzamide: This compound has a similar structure but differs in the position of the amino and methyl groups.
N-methylbenzamide: A simpler compound with only one methyl group attached to the benzamide structure.
3-amino-N-methylbenzamide: Lacks the additional methyl-amino group present in 3-amino-N-methyl-2-(methylamino)benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Eigenschaften
Molekularformel |
C9H13N3O |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
3-amino-N-methyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C9H13N3O/c1-11-8-6(9(13)12-2)4-3-5-7(8)10/h3-5,11H,10H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
WUFIZTHEOIJXRS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC=C1N)C(=O)NC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














